G2 Glycan - 71496-53-2

G2 Glycan

Catalog Number: EVT-521614
CAS Number: 71496-53-2
Molecular Formula: C62H104N4O46
Molecular Weight: 1641.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

G2 glycan refers to a specific type of N-linked glycan structure commonly found attached to the asparagine-297 residue within the CH2 domain of immunoglobulin G (IgG) antibodies. [, ] These glycans are complex, biantennary oligosaccharides characterized by the presence of two terminal galactose residues. [, , ] The presence or absence of these terminal galactose residues, along with other modifications like fucosylation and sialylation, significantly impacts the effector functions of IgG antibodies, particularly their ability to interact with Fc receptors and mediate antibody-dependent cellular cytotoxicity (ADCC). [, , ]

Synthesis Analysis
  • Chemoenzymatic Remodeling: Heterogeneous IgG glycoforms are treated with enzymes like β1,4-galactosidase to remove existing terminal sugars, followed by the use of mutant β1,4-galactosyltransferases to attach modified galactose residues with specific functionalities. []
  • Total Synthesis: Emerging technologies like automated glycan assembly (AGA) allow for the step-wise synthesis of complex oligosaccharides, including G2 glycans. This method offers precise control over the glycan structure but is more technically challenging. []
Molecular Structure Analysis

G2 glycans share a common core structure with other N-linked glycans, consisting of a pentasaccharide core of three mannose and two N-acetylglucosamine residues. [, ] Two N-acetylglucosamine residues are attached to this core, forming the two antennae characteristic of biantennary glycans. In G2 glycans, both of these antennae are terminated with a galactose residue. [, ] Variations within the G2 glycan structure can arise from the presence or absence of core fucosylation and/or terminal sialylation. []

Enzymatic Reactions:

  • Galactosylation: β1,4-galactosyltransferases catalyze the transfer of galactose from UDP-galactose to the terminal N-acetylglucosamine residues of the glycan, forming the characteristic G2 structure. []
  • Fucosylation: α1,6-fucosyltransferases can add a fucose residue to the core N-acetylglucosamine, resulting in core-fucosylated G2 glycans (G2F). []
  • Sialylation: α2,3- and α2,6-sialyltransferases can attach sialic acid residues to the terminal galactose, further diversifying the G2 glycan structure. [, ]
Mechanism of Action
  • Fc Receptor Binding: G2 glycans, particularly in the absence of core fucosylation, enhance the binding affinity of IgG antibodies to Fcγ receptors, particularly FcγRIIIa, on natural killer (NK) cells. [, ] This enhanced binding triggers a cascade of downstream signaling events, ultimately leading to the destruction of target cells through ADCC. [, ]
  • Complement Activation: While G2 glycans alone might not directly impact complement activation, their further modification with sialic acid residues can enhance the binding of IgG to complement component C1q, initiating the classical complement pathway. []
Physical and Chemical Properties Analysis
  • Conformation: The flexible nature of glycosidic linkages allows for conformational flexibility within the G2 glycan structure, influencing their interactions with other molecules. []

Therapeutic Antibody Engineering:

  • Enhancing ADCC: Engineering therapeutic antibodies with homogeneous G2 glycoforms, particularly afucosylated G2, can significantly enhance their ADCC activity, leading to more potent anti-tumor or anti-viral effects. [, , , ]
  • Modulating Immune Response: Controlling the sialylation of G2 glycans on therapeutic antibodies can fine-tune their inflammatory properties, making them suitable for treating autoimmune diseases or preventing unwanted immune reactions. [, ]

Biomarker Discovery:

  • Disease Diagnosis and Prognosis: Aberrant glycosylation patterns, including alterations in G2 glycan levels, are associated with various diseases like cancer, autoimmune disorders, and infectious diseases. Analyzing G2 glycan profiles in patient samples can serve as potential biomarkers for disease diagnosis, prognosis, and monitoring treatment response. [, , , ]

Fundamental Glycobiology Research:

  • Structure-Function Relationship Studies: Synthesizing and characterizing defined G2 glycoforms with specific modifications enables researchers to dissect the structure-function relationship of these glycans in various biological processes, including immune recognition, cell signaling, and pathogen-host interactions. [, , , ]
Future Directions
  • Developing More Efficient Glycoengineering Technologies: Further advancements in chemoenzymatic and synthetic methods are needed to produce homogeneous G2 glycoforms with high yields and purity for therapeutic and research purposes. []
  • Exploring the Role of G2 Glycans in Other Biological Systems: While G2 glycans are primarily studied in the context of IgG antibodies, investigating their potential roles in other glycoproteins and biological systems could uncover novel functions and therapeutic targets. [, , , ]
  • Translating G2 Glycan-Based Biomarkers to Clinical Applications: Validating the clinical utility of G2 glycan profiles as biomarkers for various diseases requires further research and development of robust and standardized analytical methods. [, ]

G0 Glycan

    Compound Description: G0 Glycan is a bi-antennary N-glycan structure characterized by the absence of terminal galactose residues on its GlcNAc termini. It is a common glycoform found in therapeutic monoclonal antibodies (mAbs) alongside G1 and G2 glycoforms. G0 glycans have been shown to increase the resistance of antibodies to papain digestion compared to G2 and G2S2 glycoforms, suggesting a role in antibody stability []. This increased resistance was observed across different antibody types, indicating a general property of the G0 glycoform [].

G1 Glycan

    G2F Glycan

      Compound Description: G2F Glycan is a bi-antennary, complex N-glycan structure. It is characterized by the presence of two terminal galactose residues (G2) and a core fucose residue (F). This glycoform is relevant in the context of monoclonal antibody (mAb) production and engineering. Studies have demonstrated the feasibility of generating mAbs with a high proportion of G2F glycans by combining genome editing in Chinese Hamster Ovary (CHO) cells with protein engineering of the antibody's Fc region []. For instance, disrupting specific sialyltransferases in CHO cells and introducing specific mutations in the antibody's Fc region can yield IgGs with predominantly G2F glycoforms [].

    A2G2 Glycan

      Compound Description: A2G2 Glycan represents a sialylated form of the G2 glycan, where two sialic acid residues are linked to the terminal galactose residues of the G2 structure. This glycoform has shown significant impact on the binding affinity of certain Fcγ receptors, particularly CD16a, an Fcγ receptor found on natural killer cells and other immune cells []. The binding affinity of CD16a with oligomannose N-glycans to A2G2 Glycan is drastically increased, comparable to the high-affinity FcγRI/CD64 receptor [].

    A2G2F Glycan

      Man3GlcNAc2

        Compound Description: Man3GlcNAc2 is a core structure found in N-linked glycans. It serves as a precursor for more complex N-glycans, including those with terminal galactose residues like G2 Glycan [].

      Properties

      CAS Number

      71496-53-2

      Product Name

      G2 Glycan

      IUPAC Name

      N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

      Molecular Formula

      C62H104N4O46

      Molecular Weight

      1641.5 g/mol

      InChI

      InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1

      InChI Key

      JMUPMJGUKXYCMF-IWDIICGPSA-N

      SMILES

      CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O

      Canonical SMILES

      CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O

      Isomeric SMILES

      CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.